Methyl 3-fluoro-4-nitrobenzoate can be synthesized through a multi-step process that typically involves:
The molecular structure of methyl 3-fluoro-4-nitrobenzoate can be represented as follows:
COC(=O)C1=CC(F)=C(C=C1)[N+](=O)[O-]
The compound exhibits a planar structure typical of aromatic compounds, with bond angles close to 120 degrees due to sp² hybridization of carbon atoms in the benzene ring . The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups influences its reactivity and interaction with biological targets.
Methyl 3-fluoro-4-nitrobenzoate participates in various chemical reactions:
Methyl 3-fluoro-4-nitrobenzoate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Physical State | Solid (white to yellow-green) |
Melting Point | |
Boiling Point | |
Solubility | Soluble in methanol |
Purity | >96% |
The compound is classified as hazardous due to its potential to cause skin and eye irritation .
Methyl 3-fluoro-4-nitrobenzoate has diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2